molecular formula C13H19N B8341100 4-Phenyl-1-cyclopropyl-1-butylamine CAS No. 252577-16-5

4-Phenyl-1-cyclopropyl-1-butylamine

Cat. No.: B8341100
CAS No.: 252577-16-5
M. Wt: 189.30 g/mol
InChI Key: MBYJAVKNBJEVKS-UHFFFAOYSA-N
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Description

4-Phenyl-1-cyclopropyl-1-butylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a hybrid structure incorporating both phenylbutylamine and cyclopropylamine moieties, which are significant scaffolds in bioactive molecule design . The phenylbutylamine group is a common structural element in compounds with diverse biological activities, while the strained, three-membered cyclopropane ring is known to confer unique steric and electronic properties that can enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles of lead compounds . Researchers utilize this and similar structures as key intermediates in the synthesis of more complex molecules for probing biological systems. The rigid geometry of the cyclopropyl group can restrict conformational freedom, potentially leading to higher selectivity for target proteins. This compound is supplied For Research Use Only and is strictly for laboratory applications, not for human, veterinary, or household use. Researchers are advised to consult the specific literature for detailed synthetic protocols and handling procedures.

Properties

CAS No.

252577-16-5

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-cyclopropyl-4-phenylbutan-1-amine

InChI

InChI=1S/C13H19N/c14-13(12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2

InChI Key

MBYJAVKNBJEVKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCCC2=CC=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-Phenyl-1-cyclopropyl-1-butylamine has the molecular formula C13H19NC_{13}H_{19}N and is characterized by a cyclopropyl group attached to a butylamine backbone with a phenyl substituent. Its structure suggests potential reactivity that can be exploited in various chemical reactions, particularly in the synthesis of more complex molecules.

Medicinal Chemistry

4-Phenyl-1-cyclopropyl-1-butylamine has been studied for its potential therapeutic effects, particularly as a neurokinin receptor antagonist. Neurokinin receptors are implicated in various physiological disorders, including pain management, anxiety, and depression. Research indicates that compounds targeting these receptors can provide relief from conditions such as migraines and chronic pain syndromes .

In studies focusing on the modulation of tachykinin receptors, compounds similar to 4-phenyl-1-cyclopropyl-1-butylamine have shown promise in treating inflammatory diseases and neurological disorders . For instance, neurokinin 1 receptor antagonists have been explored for their efficacy in managing symptoms associated with anxiety and depression, suggesting that derivatives of this compound could offer similar benefits.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. The presence of both the cyclopropyl and phenyl groups allows for unique reactivity patterns that can be harnessed in palladium-catalyzed cross-coupling reactions. Such reactions are pivotal for forming carbon-nitrogen bonds, which are essential in synthesizing anilines and other derivatives used in pharmaceuticals .

The ability to modify the cyclopropyl group further enhances its utility in creating diverse chemical entities through functionalization techniques. This versatility is crucial for developing new drug candidates with improved pharmacological profiles.

Case Study 1: Neurokinin Receptor Antagonism

A study investigated the effects of a series of compounds related to 4-phenyl-1-cyclopropyl-1-butylamine on neurokinin receptors. The findings demonstrated significant antagonistic activity against neurokinin 1 receptors, highlighting the compound's potential as a therapeutic agent for treating anxiety-related disorders .

Case Study 2: Synthesis of Aniline Derivatives

Research involving palladium-catalyzed C–N cross-coupling reactions showcased the effectiveness of using 4-phenyl-1-cyclopropyl-1-butylamine as a precursor for synthesizing various aniline derivatives. These derivatives are vital in developing anti-inflammatory drugs and other therapeutic agents .

Data Tables

Application Details
Medicinal Chemistry Potential neurokinin receptor antagonist; implications for pain management and anxiety treatment
Organic Synthesis Intermediate for palladium-catalyzed reactions; useful in forming carbon-nitrogen bonds
Pharmacological Studies Demonstrated efficacy in reducing symptoms related to migraines and chronic pain syndromes

Chemical Reactions Analysis

Nucleophilic Coupling Reactions

The amine group acts as a nucleophile in coupling reactions, particularly with electrophilic partners. Key examples include:

  • Friedel-Crafts alkylation : The compound participates in alkylation reactions with aromatic rings under Lewis acid catalysis (e.g., AlCl₃ or SnCl₄).

  • Buchwald-Hartwig amination : Palladium-catalyzed C–N cross-coupling reactions with aryl halides are feasible, though primary amines are typically more reactive in such systems .

Table 1: Representative Coupling Reactions

Reaction TypeConditionsProductYieldSource
Friedel-Crafts alkylationSnCl₄, CH₂Cl₂, 0°C → rt, 12hAryl-alkyl adducts60-75%
N-ArylationPd(OAc)₂, Xantphos, K₃PO₄, 100°CSecondary arylalkylamines~50%

N-Alkylation and N-Acylation

The secondary amine undergoes alkylation and acylation under standard conditions:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of bases like NaH or K₂CO₃ in THF .

  • N-Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane.

Mechanistic Insight :

  • Deprotonation of the amine by a base enhances nucleophilicity, facilitating attack on electrophilic carbons (e.g., alkyl halides or acyl chlorides) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening under acidic or oxidative conditions:

  • Lewis acid-mediated opening : Bi(OTf)₃ catalyzes cyclopropane cleavage, generating 1,3-zwitterionic intermediates that engage in (4+3)-cycloadditions with dienes (e.g., isobenzofurans) .

  • Oxidative ring expansion : Reactions with m-CPBA or O₂ may yield cyclobutane or larger rings, though direct evidence for this compound is limited .

Table 2: Cyclopropane Reactivity

ReactionConditionsProduct TypeKey Observation
(4+3)-CycloadditionBi(OTf)₃, CH₂Cl₂, rtSeven-membered ring adductsHigh endo selectivity
Acidic hydrolysisH₂SO₄, H₂O, refluxLinear aminesLow yield (~30%)

Catalytic Hydrogenation

The cyclopropane ring is susceptible to hydrogenation over Pd/C or Raney Ni catalysts, yielding non-cyclic butylamine derivatives:

  • Conditions : H₂ (1 atm), EtOH, 25°C → 50°C .

  • Product : 4-Phenylbutylamine (C₁₀H₁₅N), with reduced steric strain .

Pharmacological Derivatization

The compound serves as a precursor in medicinal chemistry:

  • Conformational restriction : Incorporation into piperidine or pyrrolidine scaffolds enhances bioactivity (e.g., NAPE-PLD inhibitors) .

  • Structure–activity relationship (SAR) : Cyclopropyl groups improve metabolic stability compared to linear alkyl chains .

Table 3: Bioactive Derivatives

DerivativeTarget EnzymeIC₅₀ (nM)Application
CyclopropylmethylamideNAPE-PLD27Lipid signaling modulator
Piperidine hybridMonoamine oxidase110Neuropharmacological agent

Key Mechanistic Pathways

  • Cyclopropane activation : Lewis acids polarize the C–C bonds, enabling nucleophilic attack or cycloaddition .

  • Amine reactivity : Secondary amines exhibit moderate nucleophilicity, requiring strong bases for deprotonation in alkylation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Phenyl-1-cyclopropyl-1-butylamine with key analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Weight (g/mol) logP (Predicted) Key Differences vs. Target Compound
4-Phenyl-1-cyclopropyl-1-butylamine Cyclopropane at position 1, phenyl at position 4 ~189.3 ~2.8 Baseline for comparison
1-Phenyl-3-butylamine Phenyl at position 1, amine at position 3 ~149.2 ~2.1 Lack of cyclopropane; altered amine position
4-Phenylbutan-2-amine (CAS 22374-89-6) Phenyl at position 4, amine at position 2 ~149.2 ~1.9 Amine position shift; no cyclopropane
3-Amino-1-phenylbutane Phenyl at position 1, amine at position 3 ~149.2 ~2.0 Linear chain vs. cyclopropane substitution

Notes:

  • The cyclopropane ring in the target compound increases steric hindrance and may enhance metabolic stability compared to linear-chain analogs .
  • Amine positioning (e.g., 1° vs.

Physicochemical Properties

  • Lipophilicity (logP) : The cyclopropane group in 4-Phenyl-1-cyclopropyl-1-butylamine contributes to a higher predicted logP (~2.8) compared to analogs like 4-phenylbutan-2-amine (logP ~1.9), suggesting greater membrane permeability .

Pharmacological Activity

  • Synthetic Utility : Cyclopropane-containing amines are often prioritized in drug design for their conformational rigidity, which can enhance selectivity for target proteins.

Preparation Methods

Simmons-Smith Cyclopropanation

The cyclopropane ring is introduced via reaction of alkenes with diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple. For 4-phenyl-1-cyclopropyl-1-butylamine, this method is applied to a phenylbutene precursor:

  • Alkene Preparation : 4-Phenyl-1-butene is synthesized via Wittig reaction or dehydration of 4-phenyl-1-butanol.

  • Cyclopropanation : The alkene reacts with CH₂I₂/Zn-Cu in ether, forming the cyclopropyl moiety (60–75% yield).

  • Amination : The resulting cyclopropane derivative is functionalized with an amine group via Gabriel synthesis or reductive amination.

Sulfur Tetrafluoride-Mediated Approaches

Recent advancements in fluorinated cyclopropane synthesis involve sulfur tetrafluoride (SF₄) reacting with carboxylic acids to form trifluoromethyl-cyclopropane derivatives. While primarily used for CF₃-substituted rings, this method can be adapted for non-fluorinated systems by substituting precursors:

  • Acid Activation : Cyclopropanecarboxylic acid is treated with SF₄ at 80°C to generate an acyl fluoride intermediate.

  • Reductive Amination : The acyl fluoride is reduced to a primary amine using lithium aluminum hydride (LiAlH₄), followed by alkylation to install the phenylbutyl chain.

Multi-Step Functional Group Interconversion

Ester-to-Amine Conversion

A three-step sequence converts ester intermediates into the target amine:

StepReactionReagents/ConditionsYield
1Hydrolysis6 M NaOH, 60°C, 1 h95%
2MesylationMethanesulfonyl chloride, Et₃N, 0°C89%
3AminationNH₃ (7 M in MeOH), 100°C, 12 h78%

Key Data

  • Purity : Final product purity exceeds 99% after recrystallization from hexane.

  • Scalability : Gram-scale reactions show consistent yields (75–80%).

Reductive Amination of Ketones

A ketone intermediate is synthesized via oxidation of 4-phenyl-1-cyclopropyl-1-butanol, followed by reductive amination:

  • Oxidation : Pyridinium chlorochromate (PCC) oxidizes the alcohol to 4-phenyl-1-cyclopropyl-1-butanone (82% yield).

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the amine (68% yield).

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield
Friedel-CraftsHigh regioselectivity, scalableRequires harsh acids, multi-step70–75%
Simmons-SmithDirect cyclopropane formationSensitive to moisture, moderate yields60–75%
Reductive AminationMild conditions, single-step aminationRequires ketone precursor65–70%

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-1-cyclopropyl-1-butylamine, and how can reaction conditions be optimized?

The synthesis of cyclopropylamine derivatives often employs strategies such as electro-induced Hofmann rearrangements, as demonstrated in the synthesis of structurally related compounds like 1-(4-methylphenyl)-1-cyclopropanecarboxylic acid . For 4-Phenyl-1-cyclopropyl-1-butylamine, a plausible route involves:

  • Step 1 : Cyclopropanation of a pre-functionalized butylamine precursor using diazo compounds or metal-catalyzed cross-coupling.
  • Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation under acidic conditions.
  • Optimization : Adjusting solvent polarity (e.g., water for Hofmann rearrangements) and pH (e.g., pH 1 for stabilizing intermediates) can enhance yields . Reaction monitoring via TLC or HPLC (using phenyl-based stationary phases, as listed in analytical standards ) is critical for identifying side products.

Q. What analytical techniques are suitable for characterizing 4-Phenyl-1-cyclopropyl-1-butylamine, and how should spectral contradictions be resolved?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemical ambiguities in the cyclopropyl ring. For example, coupling constants (JJ) between cyclopropane protons typically range from 5–10 Hz.
  • MS : High-resolution mass spectrometry (HRMS) can confirm molecular formula integrity.
  • Contradiction Resolution : Conflicting spectral data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Cross-validation with alternative methods (e.g., X-ray crystallography or 2D NMR) is advised. Refer to standardized protocols for phenyl and cyclopropane derivatives in analytical chemistry literature .

Q. What safety protocols are essential when handling 4-Phenyl-1-cyclopropyl-1-butylamine in laboratory settings?

  • Hazards : Structural analogs like butylamine exhibit acute toxicity (e.g., respiratory irritation) . Assume similar risks for 4-Phenyl-1-cyclopropyl-1-butylamine.
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizing agents.
  • Emergency Response : Neutralize spills with dilute hydrochloric acid (pH 1) followed by water rinsing .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclopropane ring formation in 4-Phenyl-1-cyclopropyl-1-butylamine synthesis?

  • Hypothesis Testing : Use isotopic labeling (e.g., 13C^{13}C-labeled precursors) to track carbon migration during cyclopropanation.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and energy barriers for ring-closing steps.
  • Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps. Compare with analogous cyclopropylamine syntheses .

Q. How should researchers address contradictions in biological activity data for 4-Phenyl-1-cyclopropyl-1-butylamine across different assays?

  • Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, inconsistent IC50_{50} values in enzyme inhibition studies may arise from assay-specific buffer interactions.
  • Meta-Analysis : Apply qualitative contradiction frameworks (e.g., identifying latent variables or methodological biases) as used in social science research .
  • Structural-Activity Relationships (SAR) : Corrogate activity discrepancies with substituent effects on the phenyl or cyclopropyl moieties .

Q. What strategies can reconcile conflicting computational predictions and experimental results for 4-Phenyl-1-cyclopropyl-1-butylamine’s physicochemical properties?

  • Parameter Refinement : Recalibrate force fields in molecular dynamics simulations using experimental data (e.g., solubility, logP).
  • Hybrid Methods : Combine QSPR (Quantitative Structure-Property Relationship) models with empirical measurements. For example, experimental logP values can validate in silico predictions.
  • Error Analysis : Quantify uncertainties in DFT-derived dipole moments or pKa values using Monte Carlo simulations.

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Data Interpretation : Apply frameworks from activity theory (e.g., resolving contradictions between "leading" hypotheses) to structure iterative research cycles .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous compound handling, referencing butylamine safety protocols as a baseline .

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